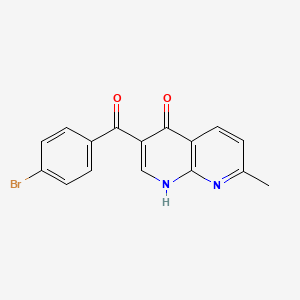

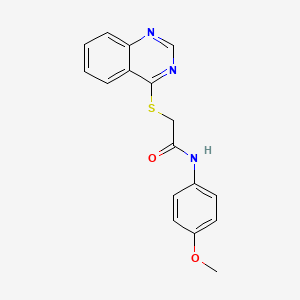

3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a derivative of naphthyridine, a class of compounds known for their diverse biological activities and potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, the general class of naphthyridine derivatives has been studied for their chemical reactivity and potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves multicomponent reactions (MCRs) that can efficiently construct complex molecules. For instance, tetrahydrobenzo[b]imidazo[1,8]naphthyridines were synthesized through a domino reaction involving Knoevenagel condensation, aza-ene reaction, imine-enamine tautomerization, cyclocondensation, and intramolecular S(N)Ar reactions . This approach highlights the versatility of MCRs in constructing naphthyridine derivatives with various substituents, which could be applicable to the synthesis of 3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a bicyclic ring system. In the case of 1,3-diphenyl-3,4-dihydrobenzo[b][1,6]naphthyridine, the structure was confirmed by X-ray crystallography, showing significant bending of the C=N double bond out of the plane of the aromatic bicyclic ring system . This structural information is crucial for understanding the reactivity and interaction of naphthyridine derivatives with biological targets.

Chemical Reactions Analysis

Naphthyridine derivatives can participate in various chemical reactions due to their reactive sites. The synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde involved sequential condensation reactions . These reactions demonstrate the potential for naphthyridine derivatives to be modified through different chemical transformations, which could be relevant for the functionalization of 3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives can be influenced by different substituents on the core structure. For example, the introduction of various substituents at the 5-position of 5H-dibenzo[c,h]1,6-naphthyridine-6-ones affected their cytotoxicity and topoisomerase I-targeting activity . These findings suggest that the physical and chemical properties of 3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one could be similarly tuned by modifying its substituents, potentially impacting its biological activity and pharmacological profile.

Scientific Research Applications

Multifaceted Coordination and Catalytic Activity

- Multifaceted Coordination : This compound demonstrates diverse binding modes when coordinated with various metals like Pd(II), W(0), Rh(I), and Ir(III). This property is utilized in the synthesis of various complex compounds (Sinha et al., 2009).

- Catalytic Activity : A specific complex of this compound, identified as Ir(III) complex, has been found to be catalytically active in hydrogen transfer reactions, indicating potential applications in catalysis (Sinha et al., 2009).

Structural Analysis and Molecular Design

- Crystal Structure Analysis : The compound's structure and the dihedral angles between its benzene rings and the naphthalene ring system have been studied, providing insights into its molecular design (Watanabe et al., 2010).

- Synthesis of Derivatives : Efficient synthesis methods have been developed for derivatives of the benzo[b][1,6]naphthyridine system, which includes compounds like 3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one. These derivatives have been evaluated for their cytotoxicities, which were generally low, indicating potential for further pharmacological studies (Deady & Rogers, 2006).

Antimicrobial Activity and Chemical Synthesis

- Antimicrobial Activity : Derivatives of this compound have been designed and studied for their antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Watpade & Toche, 2017).

Applications in Organic Synthesis

- Organic Synthesis : The compound has been utilized in the synthesis of functionalized dibenzo[fg,op]naphthacenes, showcasing its role in the facilitation of organic synthesis processes (Cheng et al., 2003).

Novel Anticancer Activity

- Anticancer Activity : A derivative of naphthyridine, closely related to the compound , has been shown to induce necroptosis and apoptosis in human melanoma cells, suggesting potential in cancer therapy (Kong et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, health effects, first aid, storage, disposal, protective equipment, and spill-handling procedures .

Future Directions

The future directions for research on a compound like “3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one” could include studying its potential applications in various fields, such as medicine or materials science. This would involve further studies on its synthesis, properties, and interactions with other compounds .

properties

IUPAC Name |

3-(4-bromobenzoyl)-7-methyl-1H-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c1-9-2-7-12-15(21)13(8-18-16(12)19-9)14(20)10-3-5-11(17)6-4-10/h2-8H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNSFWNYIURKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)

![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2529095.png)

![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)

![3-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529103.png)